molecular formula C11H14N2O3 B3168386 Methyl N-(aminocarbonyl)phenylalaninate CAS No. 928035-69-2

Methyl N-(aminocarbonyl)phenylalaninate

Cat. No.: B3168386
CAS No.: 928035-69-2
M. Wt: 222.24 g/mol
InChI Key: LUENMTJKPVUQDV-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acid Derivatives in Organic Synthesis and Chemical Biology

Alpha-amino acids are the fundamental building blocks of proteins and, as such, are central to the chemistry of life. Their derivatives, including alpha-amino acid esters, are invaluable tools in organic synthesis and chemical biology. The esterification of the carboxylic acid moiety is a common modification that enhances the solubility of amino acids in organic solvents and protects the carboxyl group during chemical transformations. researchgate.net These derivatives serve as crucial intermediates in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. rsc.org Their chirality makes them excellent starting materials for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical requirement in drug development.

The Role of N-Carbamoyl Functionality in Amino Acid Chemistry

The introduction of an N-carbamoyl group to an amino acid or its ester significantly alters its chemical behavior. The carbamoyl (B1232498) group, being a neutral and stable moiety, can act as a protecting group for the amino function. This protection is crucial in multi-step syntheses, preventing the nucleophilic amino group from participating in unwanted side reactions. researchgate.net

From a prebiotic chemistry perspective, it has been proposed that N-carbamoyl-alpha-amino acids may have been key precursors to the formation of peptides on the primitive Earth. Studies suggest that in environments with high concentrations of carbon dioxide, the formation of N-carbamoyl-alpha-amino acids from aminonitriles could have been a more favorable pathway than the formation of free alpha-amino acids. hepvs.ch This highlights the fundamental role that this functionality may have played in the origins of life.

Overview of Methyl N-(aminocarbonyl)phenylalaninate as a Model Compound

This compound serves as an excellent model for studying the properties and reactivity of N-carbamoyl alpha-amino acid esters. It incorporates the key structural features of this class: a chiral alpha-carbon derived from the amino acid phenylalanine, a methyl ester at the C-terminus, and the N-carbamoyl group at the N-terminus. Phenylalanine itself is an essential aromatic amino acid, and its derivatives are widely studied. researchgate.net

While direct and extensive research on this compound is not widespread, its chemical characteristics can be inferred from the well-established chemistry of its constituent parts. The synthesis of such a compound would likely proceed via the reaction of L-phenylalanine methyl ester with a source of the carbamoyl group, such as isocyanic acid or a derivative thereof. researchgate.net The resulting compound would exhibit predictable spectroscopic signatures and physicochemical properties based on its structure.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, and other polar organic solvents.
Chirality Chiral, typically as the (S)-enantiomer if derived from L-phenylalanine.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Salient Features
¹H NMR (in CDCl₃) Signals corresponding to the aromatic protons of the phenyl ring (approx. 7.2-7.4 ppm), the alpha-proton (approx. 4.5-4.7 ppm), the methyl ester protons (approx. 3.7 ppm), the beta-protons of the benzyl (B1604629) group (approx. 3.0-3.2 ppm), and the amide protons of the carbamoyl group.
¹³C NMR (in CDCl₃) Resonances for the carbonyl carbons of the ester and carbamoyl groups (in the range of 158-175 ppm), aromatic carbons, and aliphatic carbons of the amino acid backbone and methyl ester.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amide and amine (around 3200-3400 cm⁻¹), C=O stretching of the ester and amide (around 1650-1750 cm⁻¹), and aromatic C-H and C=C stretching. researchgate.netwayne.edu
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns including the loss of the methoxy (B1213986) group, the carbamoyl group, and cleavage of the amino acid side chain. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(carbamoylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENMTJKPVUQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Studies of N Aminocarbonyl Phenylalaninate Methyl Esters

Reactions Involving the Carbamoyl (B1232498) Group

The carbamoyl group (–CONH2) is a key reactive site in methyl N-(aminocarbonyl)phenylalaninate. Its reactivity is centered around the nitrogen and carbonyl carbon atoms.

N-Nitrosation Reactions

The nitrogen atom of the carbamoyl group can undergo nitrosation, a reaction that introduces a nitroso (–N=O) group. This transformation is typically achieved by treating the N-carbamoyl amino acid with a nitrosating agent. For instance, the nitrosation of solid N-carbamoyl amino acids, such as the glycine or valine derivative, with a gaseous mixture of nitric oxide and oxygen (4/1 NO/O2) can quantitatively yield the corresponding N-carboxyanhydride (NCA) in under an hour at room temperature nih.gov. This reaction proceeds through an N-nitroso intermediate.

These N-nitroso compounds are versatile intermediates in organic synthesis. For example, they can be used in the preparation of N-nitrosoamides from N-alkyl amides using reagents like tert-butyl nitrite (TBN) researchgate.netorganic-chemistry.org. The reaction conditions for N-nitrosation can be mild and free of solvents, metals, and acids, offering a broad substrate scope and excellent yields researchgate.net. The stability of acid-labile protecting groups like tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) under these conditions highlights the selectivity of the nitrosation reaction researchgate.net.

The formation of N-nitroso compounds is a well-established method and various reagents can be employed, including nitrous acid for tertiary aromatic amines and N-nitrososulfonamides for transnitrosation under mild conditions organic-chemistry.orgnih.gov. The direct nitrosation of secondary aromatic amines initially forms an N-nitrosoamine, which can then rearrange to a para-nitroso-monosubstituted amine in the presence of hydrohalic acids nih.gov.

Nitrosating Agent Substrate Product Key Features
Gaseous NO/O₂Solid N-carbamoyl amino acidsN-carboxyanhydride (NCA)Quantitative yield, rapid reaction at room temperature nih.gov.
tert-Butyl Nitrite (TBN)Secondary amines, N-alkyl amidesN-nitrosamines, N-nitrosoamidesSolvent-free, metal-free, acid-free, high yields, broad substrate scope researchgate.netorganic-chemistry.org.
Nitrous AcidTertiary aromatic aminespara-nitroso-N,N-disubstituted anilinesEstablished method for specific substrates nih.gov.
N-NitrososulfonamideVarious substratesN-nitroso compoundsTransnitrosation under mild conditions, high functional group tolerance organic-chemistry.org.

Hydrolysis of the Carbamoyl Moiety (Chemical Methods)

The carbamoyl group can be hydrolyzed to yield the parent amino acid, phenylalanine, along with ammonia (B1221849) and carbon dioxide. This reaction is essentially the reverse of the formation of the carbamoyl derivative from the amino acid and a cyanate source. The hydrolysis of urea (B33335) and its derivatives is a well-studied process, and it can be influenced by various factors.

Computationally, the decomposition of urea in solution is thought to proceed through either elimination or hydrolytic pathways acs.org. The elimination pathway is favored and is facilitated by the coordination of a water molecule to the amine nitrogen atoms, which allows the reaction to proceed through a cyclic six-membered transition state acs.org.

Chemically, the hydrolysis of the carbamoyl group can be achieved under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium. While specific studies on the chemical hydrolysis of this compound are not extensively detailed in the provided context, the general principles of urea and amide hydrolysis apply. Basic hydrolysis would involve nucleophilic attack by a hydroxide ion on the carbonyl carbon, leading to the eventual cleavage of the C-N bond.

Transformations at the Methyl Ester Functional Group

The methyl ester group (–COOCH₃) of this compound is another site for chemical modification. The primary reaction involving this group is its hydrolysis to the corresponding carboxylic acid, N-(aminocarbonyl)phenylalanine. This transformation is typically carried out under basic conditions, for example, using sodium hydroxide in a suitable solvent.

Furthermore, the methyl ester can be converted to other esters through transesterification. It can also be reduced to the corresponding primary alcohol, N-(aminocarbonyl)phenylalaninol, using reducing agents like lithium aluminum hydride. The ester group can also participate in reactions with nucleophiles, such as amines, to form amides.

Stereochemical Stability and Racemization Pathways

The stereochemical integrity of the chiral center at the α-carbon is a crucial aspect of the chemistry of amino acid derivatives. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain reaction conditions.

For N-alkoxycarbonylamino acid esters, racemization can occur during aminolysis, particularly in the presence of a base like sodium hydrogen carbonate nih.gov. The prolonged exposure of the unreacted ester to the alkaline medium is a contributing factor to this racemization nih.gov. The choice of base and the reaction time are critical parameters to minimize racemization. For instance, using sodium carbonate as the base and a shorter reaction time can lead to an efficient synthesis of optically pure products nih.gov.

The development of N-arylation methods for amino acid esters has also highlighted the challenge of racemization. Strong bases like sodium tert-butoxide can lead to significant or complete racemization nih.gov. Therefore, identifying weaker bases suitable for the reaction is a key focus to maintain the stereochemical integrity of the amino acid ester nih.gov. Mechanistic studies have shown that the erosion in enantiomeric excess can be due to the racemization of the starting amino acid ester material rather than the product nih.gov.

The direct N-alkylation of α-amino acid esters with alcohols is another transformation where racemization is a concern. However, robust methods using ruthenium catalysts have been developed that allow for excellent retention of stereochemical integrity d-nb.info.

Reaction Condition Effect on Stereochemistry Mitigation Strategy
Aminolysis with NaHCO₃Partial racemization nih.gov.Use Na₂CO₃ as base, shorter reaction time nih.gov.
N-arylation with strong base (e.g., sodium tert-butoxide)Significant to complete racemization nih.gov.Use of weaker bases nih.gov.
Ruthenium-catalyzed N-alkylation with alcoholsExcellent retention of stereochemistry d-nb.info.Use of specific catalytic systems and conditions d-nb.info.

Utility as Synthons in Complex Molecule Construction

This compound and related N-carbamoyl amino acids serve as valuable synthons in the synthesis of more complex molecules, particularly peptides and their derivatives.

One of the most significant applications is their use as precursors to α-amino acid N-carboxyanhydrides (NCAs) researchgate.net. As mentioned in the N-nitrosation section, the reaction of N-carbamoyl amino acids with nitrosating agents like gaseous NOx or NOCl provides a convenient route to highly pure NCAs nih.govresearchgate.net. These NCAs are important monomers for the synthesis of polypeptides through controlled, primary amine-initiated polymerization researchgate.net.

The carbamoyl group itself can be a useful handle for further functionalization. For instance, N-alkyl carbamoylimidazoles, which can be prepared from primary amines, are versatile synthons for the synthesis of ureas, carbamates, and thiocarbamates nih.gov. This methodology has been applied to the synthesis of urea-based inhibitors of prostate-specific membrane antigen (PSMA), where unprotected amino acids can be used to form the corresponding ureas nih.gov. The ability to perform these reactions in a one-pot fashion without isolating intermediates leads to high isolated yields nih.gov.

Furthermore, the core structure of this compound can be incorporated into larger molecules. The functionalization of amino acids is of great importance for the pharmaceutical and agrochemical industries, as they can be employed as inexpensive chiral building blocks nih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation of N Aminocarbonyl Phenylalaninate Methyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy for Methyl N-(aminocarbonyl)phenylalaninate reveals distinct signals corresponding to each unique proton environment in the molecule. In a typical solvent like DMSO-d₆, the spectrum shows characteristic chemical shifts. rsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.15–7.35 ppm. The α-proton (CH) adjacent to the nitrogen and carbonyl group is observed as a multiplet, often a doublet of doublets or a triplet, due to coupling with the neighboring β-protons. The two β-protons (CH₂) of the benzyl (B1604629) group are diastereotopic and appear as distinct multiplets. The methyl ester (OCH₃) protons present as a sharp singlet, usually around δ 3.65 ppm. hepvs.ch The protons of the aminocarbonyl (-NH-CO-NH₂) group exhibit signals that can be exchangeable with deuterium (B1214612) and their chemical shifts can vary.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogs Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. Data is inferred from similar structures like L-Phenylalanine methyl ester hydrochloride and N-Acetyl-L-phenylalanine methyl ester. rsc.orghepvs.ch

Proton AssignmentRepresentative Chemical Shift (δ, ppm)Multiplicity
Phenyl (Ar-H)7.20 - 7.38Multiplet
α-H~4.23Multiplet (dd)
β-Hₐ~3.21Multiplet (dd)
β-Hₑ~3.10Multiplet (dd)
Methyl Ester (OCH₃)~3.65Singlet
Amide (NH)VariableBroad Singlet
Amine (NH₂)VariableBroad Singlet

¹³C and ¹⁵N NMR Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound, distinct signals are expected for the ester carbonyl, the urea (B33335) carbonyl, the aromatic carbons, the α-carbon, the β-carbon, and the methyl carbon. The ester carbonyl carbon is typically found around δ 169-173 ppm, while the urea carbonyl is slightly more upfield. rsc.orghepvs.ch The aromatic carbons show signals between δ 126–138 ppm. rsc.orghmdb.ca The α-carbon (CH) resonates around δ 53 ppm, the β-carbon (CH₂) at approximately δ 36 ppm, and the methyl ester carbon (OCH₃) near δ 52-53 ppm. rsc.orghepvs.ch

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is a powerful tool for directly probing the nitrogen environments. wikipedia.org In this compound, two distinct ¹⁵N signals would be expected for the two nitrogen atoms of the urea moiety. nih.gov The chemical shifts provide insight into the electronic environment and hybridization of the nitrogen atoms. ammrl.org Hyperpolarization techniques can be used to enhance ¹⁵N signals, making detection more feasible. chemrxiv.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Data inferred from similar structures like L-Phenylalanine methyl ester hydrochloride and N-Acetyl-L-phenylalanine methyl ester. rsc.orghepvs.chchemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C=O)169 - 173
Urea Carbonyl (C=O)~158
Aromatic C (quaternary)135 - 138
Aromatic CH126 - 130
α-Carbon53 - 55
β-Carbon36 - 38
Methyl Ester (OCH₃)52 - 53

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It allows for the definitive assignment of which protons are attached to which carbons, for example, linking the α-proton signal to the α-carbon signal and the methyl proton singlet to the methyl carbon signal. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two to three bonds away. columbia.edu This is vital for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the methyl ester protons to the ester carbonyl carbon, and from the α-proton to both the ester carbonyl and the urea carbonyl carbons, confirming the core structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net It would clearly show the correlation between the α-proton and the β-protons, helping to trace the connectivity through the ethylphenyl side chain. arxiv.org

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, and often fragile, molecules like this compound. researcher.lifenih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov For this compound (C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ), one would expect to observe a prominent ion at m/z 223.11 in the positive ion mode, corresponding to the [M+H]⁺ species. hepvs.ch High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov This technique is particularly useful for analyzing the compound within a reaction mixture or for purity assessment. The sample is first passed through an HPLC column, which separates the components of the mixture. nih.gov As each component, including this compound, elutes from the column, it is introduced directly into the mass spectrometer for ionization and detection. nih.gov

The resulting data includes the retention time of the compound from the LC separation and its mass spectrum from the MS detection. This dual information increases the confidence of identification. mdpi.com Tandem mass spectrometry (LC-MS/MS) can be performed by selecting the molecular ion of interest (e.g., m/z 223.11) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.govresearchgate.net This fragmentation pattern serves as a structural fingerprint, providing further confirmation of the compound's identity by revealing losses of specific functional groups, such as the methoxycarbonyl group or parts of the side chain. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide information on its purity and molecular weight. The gas chromatogram would indicate the retention time of the compound, which is a characteristic property under specific chromatographic conditions.

The mass spectrometer would provide a fragmentation pattern, or mass spectrum, which is unique to the molecule. The molecular ion peak ([M]+) would confirm the compound's molecular weight of 222.24 g/mol . cymitquimica.com Key fragmentation patterns would be expected to arise from the cleavage of the ester, the benzyl group, and the ureido moiety, providing structural confirmation. However, no published GC-MS data or fragmentation tables for this specific compound could be located.

Infrared (IR) and Other Vibrational Spectroscopies

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure.

Key expected vibrational modes would include:

N-H Stretching: Bands corresponding to the N-H bonds of the primary amine and the secondary amide within the urea group.

C=O Stretching: Distinct bands for the carbonyl groups of the methyl ester and the urea moiety. These would likely appear in the region of 1650-1750 cm⁻¹.

C-O Stretching: Bands related to the ester linkage.

Aromatic C-H and C=C Stretching: Vibrations characteristic of the phenyl ring.

While studies on related compounds like phenylalanine methyl ester and N-acetyl-phenylalanine derivatives exist, the specific vibrational frequencies for the N-(aminocarbonyl) group in this molecule are not available in the reviewed literature. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.

Atomic Coordinates: The exact position of every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Precise measurements of the covalent bonds and the angles between them.

Intermolecular Interactions: Details on hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

Despite searches for crystallographic data, no published reports on the single-crystal X-ray diffraction analysis of this compound were found. While crystal structures for numerous other phenylalanine derivatives, such as N-cinnamoyl-l-phenylalanine methyl ester, have been reported, this information is not transferable to the target compound due to differences in chemical structure and crystal packing. nih.govnih.gov

Computational and Theoretical Investigations of Methyl N Aminocarbonyl Phenylalaninate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of biological interest.

DFT studies on analogous compounds, such as N-acetyl-phenylalaninyl-amide (Ac-Phe-NH₂) and phenylalanine itself, provide insights into the likely electronic characteristics of Methyl N-(aminocarbonyl)phenylalaninate. For instance, calculations on Ac-Phe-NH₂ have been used to benchmark various DFT functionals, including those designed to handle charge-transfer excited states like LC-ωPBE, CAM-B3LYP, and ωB97X-D. nih.gov Such studies determine vertical excitation energies and analyze the nature of low-lying excited states, which are crucial for understanding a molecule's response to light. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For phenylalanine and its derivatives, the aromatic ring typically dominates the HOMO, while the carbonyl groups contribute significantly to the LUMO. DFT calculations can precisely map the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, highlighting sites prone to electrophilic or nucleophilic attack.

Table 1: Examples of Calculated Electronic Properties for Phenylalanine Analogs using DFT This table presents data from analogous molecules to infer properties for this compound.

Compound Method/Basis Set Calculated Property Value
N-acetyl-phenylalaninyl-amide ωB97X-D/cc-pVDZ Vertical Excitation Energy (S₁) ~4.7 - 5.1 eV
Phenylalanine B3LYP/SVP Relative Conformer Energy 0 - 4 kJ/mol

Data sourced from studies on N-acetyl-phenylalaninyl-amide nih.gov and various amino acids. nih.govacs.org

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformer analysis aims to identify the most stable, low-energy structures and the energy barriers that separate them.

The conformational landscape of phenylalanine has been explored computationally, revealing several low-energy conformers stabilized by intramolecular hydrogen bonds. nih.gov These are often classified based on the interactions, such as a bifurcated hydrogen bond between the amino group and the carbonyl oxygen (Type I) or a hydrogen bond between the amino group and the hydroxyl hydrogen (Type II). nih.gov

For this compound, key rotational barriers would include rotation around:

The Cα-Cβ bond of the phenylalanine side chain.

The C(O)-N bond of the urea (B33335) group.

The N-Cα bond.

Rotation around the C(O)-N amide-like bond is particularly significant. Due to resonance between the nitrogen lone pair and the carbonyl π-system, this bond has partial double-bond character, leading to a relatively high rotational barrier. imperial.ac.uk Studies on similar alkyl- and phenyl-substituted ureas using methods like MP2 and B3LYP have calculated this barrier to be in the range of 8-10 kcal/mol. pnnl.gov The rotation of the terminal methyl group on the ester would have a much lower barrier. Hydrogen bonding has a significant impact on these barriers; for example, the energy barriers for the hindered rotation of asparagine and glutamine side-chains increase by 1–6 kJ/mol upon forming hydrogen bonds with DNA. nih.gov

Table 2: Calculated Rotational Barriers for Bonds in Analogous Molecules This table illustrates typical energy barriers for rotation around specific bonds in molecules with similar functional groups.

Molecule/System Bond Method Rotational Barrier (kcal/mol)
Alkyl-substituted Ureas C(sp²)-N MP2/aug-cc-pVDZ 8.6 - 9.4
Phenylurea Phenyl-N MP2/aug-cc-pVDZ 2.4
N,N-dimethylacetamide C(O)-N NMR Spectroscopy ~18-21

Data sourced from studies on substituted ureas pnnl.gov, amides researchgate.net, and protein side-chains. nih.gov

Molecular Dynamics (MD) Simulations of Conformational Behavior

While quantum chemical calculations describe static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations provide a dynamic picture of conformational behavior, solvent interactions, and structural flexibility. By applying a classical force field to describe the potential energy of the system, MD can simulate timescales from picoseconds to microseconds.

For this compound, MD simulations could reveal how the molecule behaves in an aqueous environment. Simulations on tripeptides have shown that urea molecules in solution tend to have favorable interactions with aromatic and apolar side-chains as well as the peptide backbone. researchgate.netnih.gov This suggests that the phenyl group and the backbone of this compound would also show a preference for interactions with urea over water. researchgate.netnih.gov

MD simulations are crucial for exploring the full conformational space of flexible molecules. nih.gov Key parameters in these simulations include the choice of force field (e.g., Gromos, AMBER, CHARMM), the water model (e.g., SPC, TIP3P), and the simulation ensemble (e.g., NVT, NPT). nih.gov Analysis of the MD trajectory can yield populations of different conformers, distributions of dihedral angles, and the dynamics of intramolecular hydrogen bonds.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, the high-energy transition states that govern the reaction rate.

The hydrolysis of the ester or amide functionalities in this compound is a key potential reaction. The mechanism of similar reactions, like peptide bond hydrolysis in the enzyme carboxypeptidase A, has been studied extensively using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net In these studies, the reacting atoms are treated with a high-level QM method, while the surrounding enzyme and solvent are treated with a more efficient MM force field. acs.orgrsc.org Such calculations can determine the activation energy barrier for the reaction. For example, a QM/MM study of peptide hydrolysis in carboxypeptidase A found a barrier of 14.6 kcal/mol for the water-mediated nucleophilic attack. researchgate.net

These theoretical approaches can also clarify the catalytic roles of specific amino acid residues or metal cofactors and can distinguish between different proposed mechanisms, such as a direct nucleophilic attack versus a general base-catalyzed pathway.

Table 3: Example of Calculated Activation Energies for Related Reactions This table shows calculated energy barriers for enzymatic reactions involving functionalities similar to those in this compound.

Enzyme/Reaction Method Key Step Calculated Barrier (kcal/mol)
Carboxypeptidase A / Peptide Hydrolysis QM/MM DFT Water-mediated nucleophilic attack 14.6
Dehydroquinase (DHQ2) / Dehydration QM/MM (SCC-DFTB) Enolate dehydration ~15.4 - 16.0

Data sourced from QM/MM studies on various enzymes. researchgate.netnih.govrsc.org

In Silico Modeling for Substrate Binding and Catalysis (Enzymatic Context)

In silico modeling, including molecular docking and QM/MM simulations, is used to predict how a molecule like this compound might bind to an enzyme's active site. Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a protein, assigning a score based on intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. nih.gov

This approach has been used to study inhibitors of phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism. dergipark.org.trresearchgate.net Docking studies can identify key active site residues that interact with the ligand and guide the design of more potent and specific inhibitors. dergipark.org.trresearchgate.net

Following docking, MD and QM/MM simulations can provide a more detailed and dynamic view of the enzyme-substrate complex. acs.org These simulations can confirm the stability of the binding pose predicted by docking and can be used to model the entire catalytic reaction, from substrate binding to product release. acs.orgrsc.org For example, QM/MM simulations of S-adenosylmethionine synthetase were used to calculate the transition state energy for the reaction, which was found to be in excellent agreement with experimental values. nih.gov Such studies confirm the catalytic mechanism and the roles of specific active site residues, such as a histidine that hydrogen bonds to the leaving group. nih.gov

Table 4: Examples of In Silico Binding Analysis for Phenylalanine-like Ligands This table presents results from docking and binding energy calculations for ligands in the active sites of relevant enzymes.

Enzyme Ligand Method Calculated Score/Energy
Phenylalanine Hydroxylase (PAH) DAH (inhibitor) Docking (Vina) -
Phenylalanine Hydroxylase (PAH) Carbidopa Analog (inhibitor) MM-GBSA -100.45 kcal/mol

Data sourced from in silico studies on various enzyme-ligand complexes. nih.govdergipark.org.tr

Enzymatic and Biochemical Interactions of N Carbamoyl Phenylalanine Derivatives

Substrate Specificity and Kinetic Characterization of Carbamoylases

Carbamoylases, or N-carbamoyl-amino acid amidohydrolases, are enzymes that catalyze the hydrolysis of N-carbamoyl-amino acids to yield the corresponding amino acid, ammonia (B1221849), and carbon dioxide. nih.govqmul.ac.ukwikipedia.org Their utility in biotechnology, particularly in the "hydantoinase process" for producing enantiomerically pure D- or L-amino acids, stems from their stringent enantiospecificity. nih.gov The kinetic properties and substrate range of these enzymes are critical determinants of their effectiveness.

D-Carbamoylases (N-carbamoyl-D-amino acid amidohydrolase, EC 3.5.1.77) demonstrate a pronounced specificity for N-carbamoyl-D-amino acids. mdpi.comnih.gov Research on D-carbamoylase from Pseudomonas has shown that the enzyme is active against a variety of aliphatic and aromatic N-carbamoyl-D-amino acids. mdpi.com Notably, it displays high activity towards substrates with bulky side chains, such as N-carbamoyl-D-phenylalanine and N-carbamoyl-D-tryptophan. mdpi.comnih.gov This characteristic is advantageous for the biotechnological production of large D-amino acids. mdpi.com The enzyme shows strong specificity for the D-enantiomer and is not active on the corresponding N-carbamoyl-L-amino acids. mdpi.comnih.gov

The kinetic parameters of D-carbamoylases (DCase) have been investigated to understand their catalytic efficiency. For instance, studies involving DCase from Agrobacterium sp. KNK712 provide insights into the relationship between substrate concentration and enzyme activity, allowing for the determination of Km and kcat values. nih.gov While specific values for Methyl N-(aminocarbonyl)phenylalaninate are not detailed, the data for structurally related substrates underscore the enzyme's catalytic proficiency.

Table 1: Substrate Specificity of Pseudomonas D-Carbamoylase

SubstrateRelative Activity (%)Enantiomeric Specificity
N-carbamoyl-D-phenylalanineHighStrictly D-specific
N-carbamoyl-D-tryptophanHighStrictly D-specific
N-carbamoyl-D-valineHighStrictly D-specific
N-carbamoyl-D-leucineHighStrictly D-specific
N-carbamoyl-D-alanineHighestStrictly D-specific
N-carbamoyl-L-amino acidsInactiveN/A

This table is based on findings reported in scientific literature. mdpi.com

L-Carbamoylases (N-carbamoyl-L-amino-acid hydrolase, EC 3.5.1.87) are defined by their strict enantiospecificity for the L-form of N-carbamoyl-amino acids. qmul.ac.uknih.gov This class of enzymes is crucial for producing optically pure L-amino acids. nih.gov An L-carbamoylase isolated from Pseudomonas sp. strain ON-4a was found to be a novel enzyme that is strictly specific for L-substrates and requires Mn²⁺ for its activity. nih.gov Similarly, the official IUBMB classification notes that L-carbamoylases are inactive on derivatives of D-amino acids. qmul.ac.uk

The substrate range can vary between L-carbamoylases from different sources. The enzyme from Sinorhizobium meliloti can hydrolyze N-carbamoyl-L-tryptophan, indicating it can accommodate bulky aromatic side chains similar to phenylalanine. qmul.ac.uk In contrast, the L-carbamoylase from Alcaligenes xylosoxidans exhibits broad specificity for many N-carbamoyl-L-amino acids but is inactive on the carbamoyl (B1232498) derivatives of tryptophan and tyrosine. qmul.ac.uk This highlights the diversity within this enzyme subclass.

The broader superfamily of amidohydrolases includes enzymes with wide-ranging substrate specificities. mdpi.com D-carbamoylase itself is considered part of this superfamily, which catalyzes the breakdown of numerous N-carbamoyl-D-amino acids. mdpi.com Some L-carbamoylases, such as the one from Alcaligenes xylosoxidans, also demonstrate broad substrate scope, hydrolyzing various N-carbamoyl-L-amino acids and even some formyl and acetyl derivatives. qmul.ac.uk This versatility suggests that the catalytic machinery of these enzymes can accommodate a range of acyl groups, although the primary activity is directed towards the N-carbamoyl moiety. The existence of these broad-spectrum enzymes points to a wide-ranging catalytic capacity within the amidohydrolase superfamily for acting on N-carbamoyl substrates.

Structural Biology of Carbamoylases Interacting with N-Carbamoyl Ligands

Understanding the three-dimensional structure of carbamoylases and their complexes with substrates is key to elucidating their mechanism and specificity. Techniques like X-ray crystallography and molecular modeling have provided detailed pictures of the enzyme active sites.

The crystal structure of N-carbamyl-D-amino acid amidohydrolase (D-carbamoylase) from Agrobacterium sp. strain KNK712 (PDB ID: 1ERZ) has been determined, revealing a four-layer structure composed of two layers of α-helices and two layers of β-sheets. nih.gov While a structure with N-carbamoyl-phenylalanine is not explicitly detailed, molecular docking studies with the closely related, bulky substrate N-carbamoyl-D-tryptophan have been performed on the D-carbamoylase from Pseudomonas. mdpi.comnih.gov These computational models show that the binding pocket has sufficient space to accommodate large substrates and that the enzyme-ligand complex is rapidly stabilized. mdpi.com The docking models illustrate how the substrate fits within a predominantly hydrophilic binding pocket that also contains hydrophobic regions. nih.gov

Analysis of carbamoylase structures and docking models has identified key amino acid residues critical for substrate binding and catalysis. In the D-carbamoylase from Agrobacterium sp., a putative catalytic triad (B1167595) consisting of Glu47, Lys127, and Cys172 is located at the edge of the β-sheet and is considered essential for the enzyme's hydrolytic function. nih.gov This triad shares geometric similarity with that of other amidohydrolases. nih.gov

For the Pseudomonas D-carbamoylase, molecular dynamics simulations and free energy data have pinpointed specific residues that form hydrogen bonds with the N-carbamoyl substrate. mdpi.comnih.gov Arg176 and Asn173 are crucial for anchoring the ligand through hydrogen bonds. mdpi.comnih.gov Other residues identified as interacting with the ligand include Lys127, Gly132, His144, Cys172, and Pro199, which contribute to the stability of the enzyme-substrate complex. mdpi.com Furthermore, a loop region (C209-Y219) has been proposed to function as an active-site lid, controlling substrate access to the catalytic center. nih.gov

Table 2: Key Active Site Residues in D-Carbamoylases

ResidueEnzyme SourceProposed FunctionReference
Glu47, Lys127, Cys172Agrobacterium sp.Putative Catalytic Triad nih.gov
Arg176, Asn173Pseudomonas sp.Hydrogen bonding with substrate mdpi.comnih.gov
Lys127, Gly132, His144, Pro199Pseudomonas sp.Ligand interaction and stabilization mdpi.com
C209-Y219 LoopAgrobacterium sp.Active-site lid, controls substrate access nih.gov

Molecular Docking and Molecular Dynamics Studies of Enzyme-Substrate Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between enzymes and their substrates at an atomic level. youtube.com These techniques have been instrumental in elucidating the binding mechanisms of N-carbamoyl phenylalanine derivatives with various enzymes, particularly N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases). mdpi.comresearchgate.net

Molecular docking studies predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. jbcpm.com For D-carbamoylase, docking analyses have revealed a high affinity for bulky N-carbamoyl-D-amino acids, including N-carbamoyl-D-phenylalanine. mdpi.com The binding pocket of the enzyme is spacious enough to accommodate such large substrates. mdpi.com Structural analyses of the enzyme-substrate complex show that specific amino acid residues are crucial for binding and catalysis. For instance, in D-carbamoylase from Agrobacterium radiobacter, the side chains of Arg175 and Arg176 interact with the carboxyl group of the substrate, playing a key role in substrate specificity, while Glu47, Lys127, and Cys172 form a catalytic triad that acts on the carbamoyl group. nih.gov

Molecular dynamics simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time. youtube.comnih.gov MD simulations of D-carbamoylase in complex with N-carbamoyl-D-tryptophan (a similarly bulky substrate) showed that the complex stabilizes rapidly. mdpi.com These simulations also highlighted the stability of hydrogen bonds formed between the enzyme and the substrate, particularly involving residues like Arg176 and Asn173, which are essential for maintaining a stable conformation for catalysis. mdpi.comresearchgate.net The combination of docking and MD studies has been crucial in understanding the structural basis for the enzyme's substrate specificity and catalytic mechanism. nih.gov

Table 1: Key Amino Acid Residues in D-Carbamoylase Involved in Interaction with N-Carbamoyl Amino Acid Substrates

Residue/Group Role in Interaction Source(s)
Cys172, Glu47, Lys127 Form a catalytic triad involved in the hydrolysis of the carbamoyl group. nih.gov
Arg175, Arg176 Crucial for binding to the carboxyl moiety of the substrate, contributing to specificity. nih.gov
Asn173 Interacts with the substrate's carboxyl group and is involved in forming hydrogen bonds. mdpi.comnih.gov

Biocatalytic Applications in the Production of Optically Pure Amino Acids

N-carbamoyl phenylalanine derivatives are key intermediates in the biocatalytic production of optically pure amino acids. nih.gov The primary industrial application is the "hydantoinase process," a highly efficient two-enzyme cascade system used to synthesize valuable D-amino acids. mdpi.comnih.govresearchgate.net This process takes advantage of the strict enantiospecificity of certain enzymes to achieve high-purity products under mild reaction conditions. nih.gov

The process begins with a racemic mixture of a 5-monosubstituted hydantoin (B18101) derivative. The first enzyme, D-hydantoinase (EC 3.5.2.2), stereospecifically cleaves the hydantoin ring of the D-enantiomer to produce the corresponding N-carbamoyl-D-amino acid. mdpi.com The second enzyme, N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase, EC 3.5.1.77), then catalyzes the hydrolysis of the N-carbamoyl-D-amino acid to yield the desired optically pure D-amino acid, along with ammonia and carbon dioxide. mdpi.comnih.gov N-carbamoyl-D-phenylalanine is a substrate for this enzyme, yielding D-phenylalanine. nih.gov

D-carbamoylase is often the rate-limiting enzyme in this two-step reaction. mdpi.com Research has focused on improving the efficiency of these enzymes through methods like directed evolution to enhance activity and stability. nih.gov The hydantoinase process is a prime example of a dynamic kinetic resolution, where the unreacted L-hydantoin can racemize (either chemically or enzymatically), allowing for a theoretical yield of 100% for the desired D-amino acid. nih.gov This biocatalytic route has been successfully applied to produce various D-amino acids used in the synthesis of pharmaceuticals, such as semi-synthetic antibiotics. researchgate.netrcsb.org

Table 2: Kinetic Parameters of D-Carbamoylase with N-Carbamoyl-D-Phenylalanine

Enzyme Source Substrate Km (mM) Vmax (units/mg) Source(s)

Role in Metabolic Pathways and Related Biochemical Transformations (e.g., Pyrimidine (B1678525) Degradation)

While N-carbamoyl-α-amino acids are central to specific biocatalytic processes, their role as intermediates in primary metabolic pathways like pyrimidine degradation is distinct and limited. The enzymes that hydrolyze N-carbamoyl-D-α-amino acids, such as the D-carbamoylase from the hydantoinase process, are generally not involved in pyrimidine catabolism. nih.gov

The established pyrimidine degradation pathway involves the breakdown of pyrimidine bases like uracil (B121893) and thymine. wikipedia.orgnih.gov In this reductive pathway, uracil is converted to dihydrouracil (B119008), then to N-carbamoyl-β-alanine. nih.govresearchgate.net This intermediate is subsequently hydrolyzed by β-ureidopropionase to β-alanine, CO₂, and ammonia. wikipedia.org The key distinction lies in the substrate specificity of the enzymes. The N-carbamoyl-D-amino acid amidohydrolase used for producing D-amino acids specifically acts on N-carbamoyl derivatives of α-amino acids (where the amino and carboxyl groups are attached to the same carbon). nih.gov It does not hydrolyze N-carbamoyl-β-alanine, the intermediate in the pyrimidine degradation pathway. nih.gov

Therefore, the biochemical transformation of N-carbamoyl-phenylalanine is primarily associated with synthetic and catabolic pathways that are separate from the main pyrimidine degradation route. Its metabolism is linked to pathways involving aromatic amino acids and specialized enzyme systems, such as those found in certain bacteria capable of utilizing these compounds. nih.govgenome.jp For example, some bacteria possess pathways for phenylalanine metabolism where it can be converted to various metabolites, but this does not typically involve N-carbamoylation as a step in a central catabolic route like pyrimidine breakdown. nih.govyoutube.com

Table 3: Comparison of Carbamoyl-Hydrolyzing Enzymes

Enzyme Typical Substrate Metabolic Pathway Source(s)
N-carbamoyl-D-amino acid amidohydrolase N-carbamoyl-D-α-amino acids (e.g., N-carbamoyl-D-phenylalanine) Hydantoinase Process (Biocatalysis) mdpi.comnih.gov

Applications and Emerging Research Directions in Chemical Biology and Advanced Materials

Utilization as Chiral Building Blocks in Asymmetric Synthesis

There is no significant information available in the surveyed literature detailing the use of Methyl N-(aminocarbonyl)phenylalaninate as a standalone chiral building block for asymmetric synthesis. Its primary documented role is as a component within a larger peptide structure rather than as a catalyst or chiral auxiliary for other chemical transformations.

Role in Peptide Chemistry and Post-Synthetic Modifications

The most relevant research involving the core structure of this compound is in the field of peptide chemistry. The "ureido-phenylalanine" moiety is a key component of Namalide , a naturally occurring cyclic tetrapeptide.

Incorporation into Peptides: Namalide and its synthetic analogs have been successfully created using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis. researchgate.netacsmedchem.orgresearchgate.net This demonstrates that the ureido-phenylalanine structure is compatible with established peptide synthesis protocols, allowing for its incorporation into peptide chains.

Biological Activity of Peptides: The significance of the ureido-phenylalanine moiety is highlighted by its presence in Namalide, which has been identified as a potent inhibitor of the enzyme carboxypeptidase A, with inhibitory activity in the sub-micromolar range. researchgate.netresearchgate.net The synthetic version of natural Namalide, which contains the ureido-phenylalanine group, was the most potent inhibitor among several synthesized analogs. acsmedchem.org The linear version of the peptide showed a significant (18-fold) reduction in activity, underscoring the importance of the cyclic structure containing this specific amino acid derivative. acsmedchem.org

The table below summarizes the findings related to the synthesis and activity of Namalide, a peptide containing the ureido-phenylalanine core.

FeatureFindingSource(s)
Parent Compound Namalide, a cyclic tetrapeptide researchgate.netresearchgate.net
Key Moiety Contains an exocyclic ureido-phenylalanine at its C-terminus researchgate.netacsmedchem.orgresearchgate.net
Synthesis Method Fmoc-based solid-phase peptide synthesis researchgate.netacsmedchem.orgresearchgate.net
Biological Target Carboxypeptidase A researchgate.netacsmedchem.orgresearchgate.net
Inhibitory Potency Submicromolar concentrations (IC50 of 250 nM for the synthetic version) researchgate.netacsmedchem.org

Integration into Polymeric Systems and Conjugates (e.g., Drug Delivery Frameworks)

No specific research was found that describes the integration of this compound or ureido-phenylalanine derivatives into polymeric systems or conjugates for applications such as drug delivery.

Future Prospects in Synthetic Methodologies and Biocatalysis

There is no available information in the reviewed literature concerning the future prospects of this compound in the development of new synthetic methodologies or its application in biocatalysis.

Q & A

Q. What are the key synthetic routes for Methyl N-(aminocarbonyl)phenylalaninate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of methyl esters of modified phenylalanine derivatives typically involves:
  • Acylation : Reacting L-phenylalanine with a carbonylating agent (e.g., methyl chloroformate or carbonyldiimidazole) under anhydrous conditions. For example, N-formyl-L-phenylalanine is synthesized using formyl chloride in dichloromethane with a base catalyst .
  • Esterification : The carboxylic acid group of phenylalanine is esterified using methanol and an acid catalyst (e.g., H₂SO₄) or via coupling reagents like HATU .
  • Purification : Crystallization (e.g., from ether or ethanol) or chromatography (reverse-phase HPLC) ensures purity. Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl stretches (C=O) from the aminocarbonyl (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) groups. Compare with reference spectra for similar compounds like methyl 4-fluoro-L-phenylalaninate .
  • NMR : ¹H NMR resolves the methyl ester (δ 3.6–3.8 ppm), phenyl protons (δ 7.2–7.4 ppm), and carbamoyl NH (δ 6.5–7.0 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and carbamoyl carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₄N₂O₃) via [M+H]⁺ or [M+Na]⁺ adducts .

Advanced Research Questions

Q. How does the aminocarbonyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The aminocarbonyl group acts as a protecting group for the α-amino group, reducing nucleophilicity and preventing unwanted side reactions. However, steric hindrance may slow coupling efficiency. Advanced strategies include:
  • Activation : Use of coupling agents like HATU or DCC to form active esters or carbodiimide intermediates .
  • Comparative Studies : Benchmark against N-acetylphenylalanine () to assess coupling rates via LC-MS or kinetic assays.
  • Racemization Mitigation : Low-temperature reactions (<0°C) and additives (e.g., HOBt) suppress racemization during peptide bond formation .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of oxazolidinone-based auxiliaries (e.g., 2(S)-N-(ethoxycarbonyl)-phenylalaninate) to stabilize the stereocenter during reactions .
  • Enzymatic Resolution : Lipases or proteases selectively hydrolyze enantiomers, as demonstrated for N-acetylphenylalanine synthesis in aqueous alkaline conditions .
  • Low-Temperature Synthesis : Conduct reactions below -20°C to minimize base-induced racemization, as seen in peptide coupling protocols .

Q. How can conflicting NMR data for structurally similar compounds guide the structural elucidation of this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference ¹H/¹³C NMR shifts with analogs like methyl 4-fluoro-L-phenylalaninate (δ 7.1–7.3 ppm for aromatic protons; δ 52–55 ppm for α-carbon) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the phenyl and carbamoyl groups .
  • Contradiction Resolution : Discrepancies in reported shifts (e.g., due to solvent effects) require validation via controlled experiments in deuterated DMSO or CDCl₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.